
1-Chloro-2-(2-iodo-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10ClIO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position and a 2-iodo-1-methoxyethyl group at the second position
Preparation Methods
The synthesis of 1-Chloro-2-(2-iodo-1-methoxyethyl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The starting material, 1-chloro-2-nitrobenzene, undergoes a reduction reaction to form 1-chloro-2-aminobenzene. This intermediate is then subjected to a Sandmeyer reaction, where it is treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then reacted with potassium iodide to introduce the iodine atom, forming 1-chloro-2-iodobenzene. Finally, the methoxyethyl group is introduced through a nucleophilic substitution reaction using methoxyethyl chloride under basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Chloro-2-(2-iodo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can participate in nucleophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as cyanide or thiolate ions under appropriate conditions.
Oxidation and Reduction Reactions: The methoxyethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Reduction reactions can also be performed to convert the methoxyethyl group to an ethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, sodium nitrite, hydrochloric acid, potassium iodide, and methoxyethyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-(2-iodo-1-methoxyethyl)benzene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals, such as dyes, pigments, and polymers. Its unique structural features make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-iodo-1-methoxyethyl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the iodine atom participates in a palladium-catalyzed cross-coupling reaction, forming a new carbon-carbon bond. The methoxyethyl group can undergo oxidation or reduction reactions, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Chloro-2-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-iodobenzene:
1-Chloro-2-(2-methoxyethoxy)benzene:
1-Chloro-4-iodobenzene:
Properties
Molecular Formula |
C9H10ClIO |
|---|---|
Molecular Weight |
296.53 g/mol |
IUPAC Name |
1-chloro-2-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10ClIO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6H2,1H3 |
InChI Key |
LKVYEJPPPBYYFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CI)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


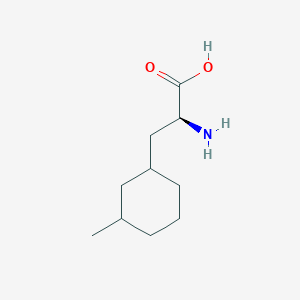
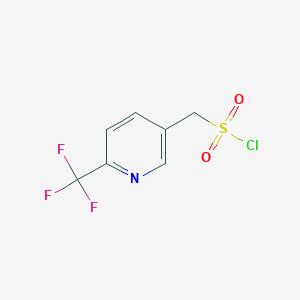
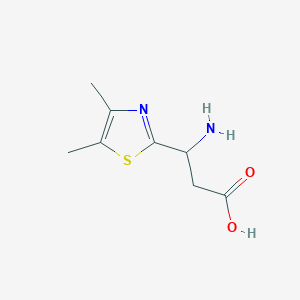

![1-(1-Methylcyclopropyl)-2-{octahydrocyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13313253.png)
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
![1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-](/img/structure/B13313262.png)
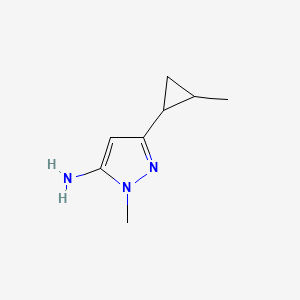
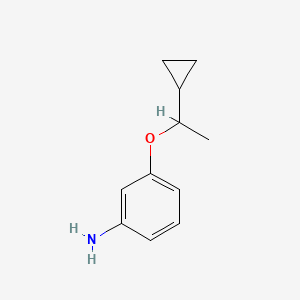

![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)
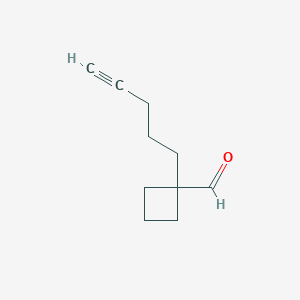
![4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13313285.png)

